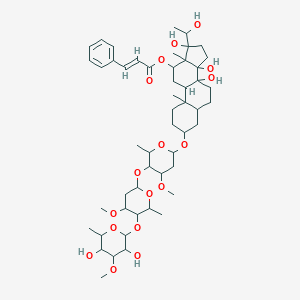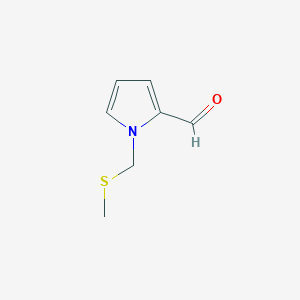
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrrole derivative that contains a methylthio group and an aldehyde functional group, making it an important building block in organic synthesis.
Mechanism Of Action
The mechanism of action of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical And Physiological Effects
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of matrix metalloproteinases, and act as a fluorescent probe for the detection of metal ions. However, its effects on normal cells and tissues are not fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is its versatility in organic synthesis. It can be used as a building block for the synthesis of various pyrrole-based compounds. It is also a useful fluorescent probe for the detection of metal ions. However, its potential as an anti-tumor agent is still under investigation, and its effects on normal cells and tissues need to be further studied.
Future Directions
There are several future directions for the study of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde. One direction is to investigate its potential as an anti-tumor agent in vivo. Another direction is to study its effects on normal cells and tissues. Further research is also needed to fully understand its mechanism of action and its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential applications in other fields such as materials science and catalysis should be explored.
Synthesis Methods
The synthesis of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-(methylthio)pyrrole with paraformaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(methylthio)pyrrole with chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde with high yield and purity.
Scientific Research Applications
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block in organic synthesis, especially in the synthesis of pyrrole-based compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
126400-46-2 |
|---|---|
Product Name |
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde |
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-10-6-8-4-2-3-7(8)5-9/h2-5H,6H2,1H3 |
InChI Key |
HYNHMUBAOVEARQ-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=C1C=O |
Canonical SMILES |
CSCN1C=CC=C1C=O |
synonyms |
1H-Pyrrole-2-carboxaldehyde, 1-[(methylthio)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



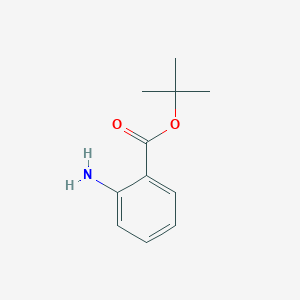
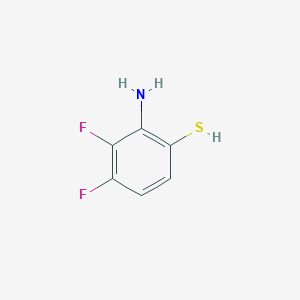
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
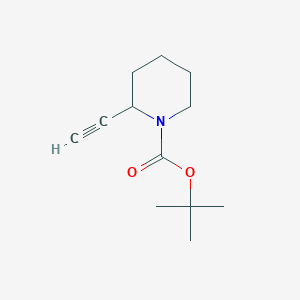
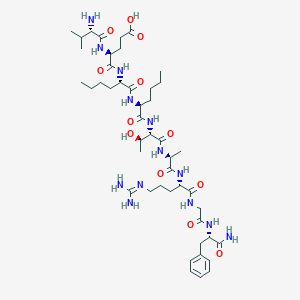
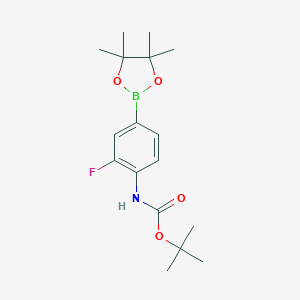
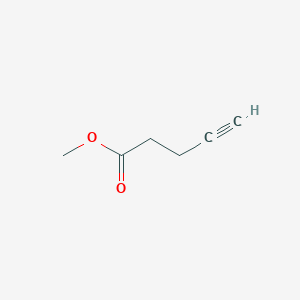
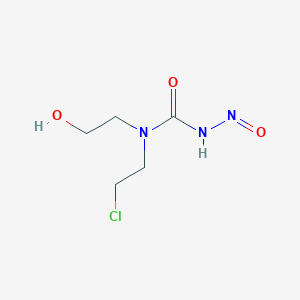
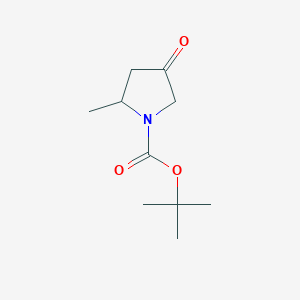
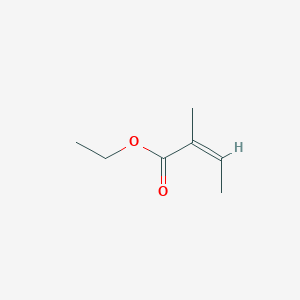
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
